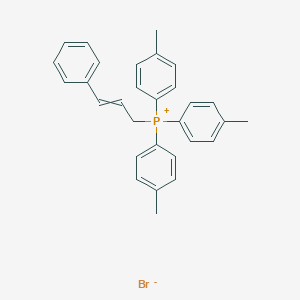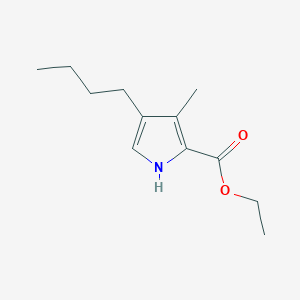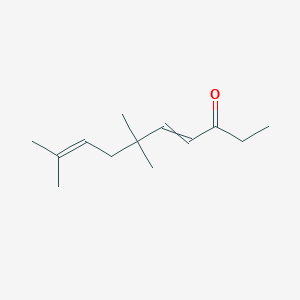
6,6,9-Trimethyldeca-4,8-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,9-Trimethyldeca-4,8-dien-3-one is an organic compound with the molecular formula C13H22O It is a ketone with a unique structure characterized by two double bonds and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9-Trimethyldeca-4,8-dien-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by dehydration to form the desired dienone structure. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,6,9-Trimethyldeca-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6,6,9-Trimethyldeca-4,8-dien-3-ol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols, specifically 6,6,9-Trimethyldeca-4,8-dien-3-ol.
Substitution: Various halogenated or otherwise substituted derivatives.
Scientific Research Applications
6,6,9-Trimethyldeca-4,8-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 6,6,9-Trimethyldeca-4,8-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
- (4E,6R)-5-hydroxy-4,6,9-trimethyldeca-4,8-dien-3-one
Uniqueness
6,6,9-Trimethyldeca-4,8-dien-3-one is unique due to its specific structure, which includes two double bonds and three methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses in research and industry.
Properties
CAS No. |
152481-68-0 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
6,6,9-trimethyldeca-4,8-dien-3-one |
InChI |
InChI=1S/C13H22O/c1-6-12(14)8-10-13(4,5)9-7-11(2)3/h7-8,10H,6,9H2,1-5H3 |
InChI Key |
KFMVOFVMWDHDPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC(C)(C)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
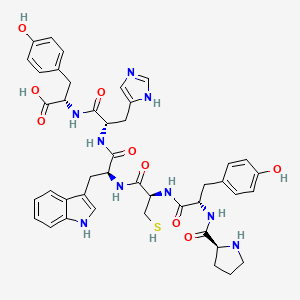
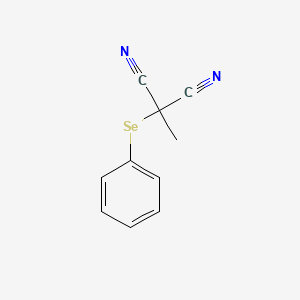
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)

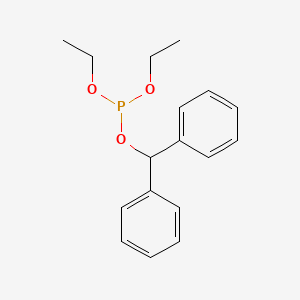
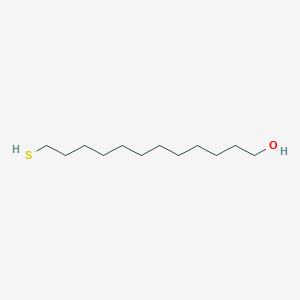
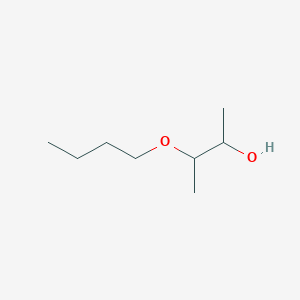
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
